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Compound of Interest

Compound Name: SKLB0565

Cat. No.: B15143523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on SKLB0565 and its

analogs. The full-text of the primary research article detailing the comprehensive structure-

activity relationship (SAR) and specific experimental protocols was not accessible. Therefore,

the quantitative data for individual analogs and the detailed experimental methodologies are

based on information from abstracts, data sheets, and generalized scientific protocols.

Introduction
SKLB0565 is a potent tubulin inhibitor that belongs to a series of 3-(((9H-purin-6-yl) amino)

methyl) pyridin-2(1H)-one derivatives. It demonstrates significant anti-proliferative activity

against a range of colorectal cancer (CRC) cell lines by targeting the colchicine binding site on

β-tubulin. This inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell

cycle arrest at the G2/M phase and subsequent induction of mitochondria-mediated intrinsic

apoptosis. This technical guide provides an in-depth overview of the structural activity

relationship of SKLB0565 and its analogs, based on the available scientific literature.

Quantitative Data
Due to the inaccessibility of the full research publication, a comprehensive table detailing the

structures and corresponding IC50 values for all synthesized SKLB0565 analogs cannot be

provided. The available information for the lead compound, SKLB0565, is summarized below.
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Compound Cell Lines IC50 Range (µM)

SKLB0565 Colorectal Carcinoma (CRC) 0.012 - 0.081[1][2]

Core Structure of the SKLB0565 Series
The fundamental scaffold of this series of compounds is a 3-(((9H-purin-6-yl) amino) methyl)

pyridin-2(1H)-one core. The structural variations among the analogs, which are crucial for a

detailed SAR analysis, would likely involve substitutions on the purine ring, the pyridinone ring,

and the linker between them.

Experimental Protocols
The following are generalized protocols for the key experiments likely used to characterize

SKLB0565 and its analogs. The precise conditions and reagents may have varied in the

original study.

In Vitro Anti-proliferative Assay (MTT Assay)
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed

to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of the test compounds

(e.g., SKLB0565 and its analogs) for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by

metabolically active cells.

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)

using a microplate reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from

the dose-response curves.
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Tubulin Polymerization Assay
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a fluorescence

reporter (e.g., DAPI), and GTP in a suitable buffer is prepared.

Compound Addition: The test compounds are added to the reaction mixture at various

concentrations.

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of

tubulin polymerization, is monitored over time using a fluorescence plate reader.

Data Analysis: The rate and extent of polymerization in the presence of the test compounds

are compared to a control to determine the inhibitory activity.

Cell Cycle Analysis
Cell Treatment and Harvesting: Cells are treated with the test compound for a defined

period, then harvested and washed.

Fixation: Cells are fixed in cold ethanol.

Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-

binding dye such as propidium iodide (PI).

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S,

G2/M) is determined.

Apoptosis Assay (Annexin V/PI Staining)
Cell Treatment and Harvesting: Cells are treated with the test compound, and both adherent

and floating cells are collected.

Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the

addition of FITC-conjugated Annexin V and propidium iodide (PI).
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Flow Cytometry: The stained cells are analyzed by flow cytometry.

Data Analysis: The distribution of cells into four quadrants (viable, early apoptotic, late

apoptotic, and necrotic) is quantified.

Mandatory Visualizations

Experimental Workflow for Characterization of SKLB0565 Analogs
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Click to download full resolution via product page

Caption: Experimental workflow for the screening and characterization of SKLB0565 analogs.

Proposed Signaling Pathway of SKLB0565-Induced Apoptosis
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Caption: Proposed intrinsic apoptosis signaling pathway induced by SKLB0565.

Structure-Activity Relationship (SAR) Discussion
A detailed SAR analysis requires the biological activity data for a series of structurally related

analogs. As this information is not fully available in the public domain, a comprehensive SAR

discussion cannot be presented. However, based on the general structure of 3-(((9H-purin-6-yl)

amino) methyl) pyridin-2(1H)-one derivatives, key areas for structural modification to explore

the SAR would include:

The Purine Moiety (Position 9 and substitutions on the purine ring): Modifications at this

position could influence the interaction with the colchicine binding pocket and affect the

overall potency and selectivity of the compounds.

The Pyridinone Core: Substitutions on the pyridinone ring could impact the molecule's

electronic properties, solubility, and metabolic stability.

The Methylene Linker: The length and flexibility of the linker connecting the purine and

pyridinone moieties are likely critical for optimal positioning of the pharmacophores within the

binding site.

Conclusion
SKLB0565 is a promising anti-tubulin agent with potent anti-proliferative activity against

colorectal cancer cells. Its mechanism of action involves the inhibition of tubulin polymerization,

leading to G2/M phase cell cycle arrest and the induction of apoptosis through the intrinsic

mitochondrial pathway. While a detailed structure-activity relationship for the broader class of 3-

(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one derivatives could not be fully elucidated due

to the lack of publicly available data, the information presented in this guide provides a solid

foundation for researchers and drug development professionals interested in this class of

compounds. Further investigation and the publication of more comprehensive data are needed

to fully understand the therapeutic potential of SKLB0565 and its analogs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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